

# Technical Support Center: Strategies to Minimize Crisaborole Degradation in Topical Preparations

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## Compound of Interest

Compound Name: Crisaborole

Cat. No.: B606811

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of **Crisaborole** in topical preparations.

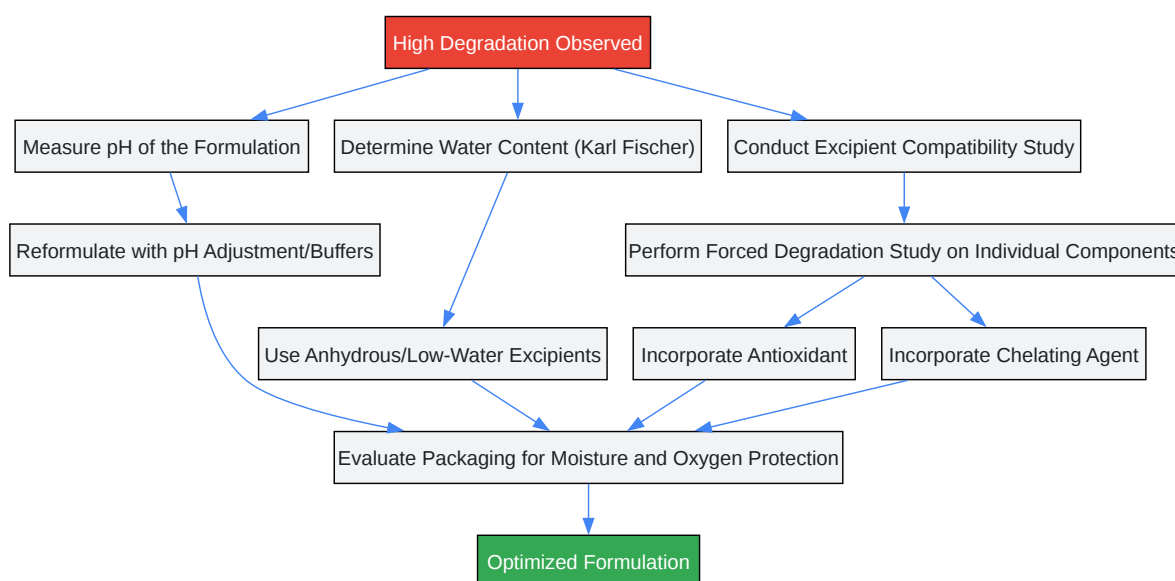
## Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and stability testing of **Crisaborole** topical products.

Issue 1: Unexpectedly high levels of **Crisaborole** degradation are observed in a new topical formulation during accelerated stability studies.

- Question: What are the primary factors that could be contributing to the rapid degradation of **Crisaborole** in my formulation? Answer: **Crisaborole** is known to be susceptible to hydrolytic and oxidative degradation. The primary factors to investigate are:
  - pH of the formulation: **Crisaborole**'s stability is pH-dependent, with optimal stability observed around pH 5.5 in aqueous solutions[1]. Excursions to basic or strongly acidic pH can accelerate degradation.
  - Presence of water: Although **Crisaborole** is often formulated in non-aqueous or low-water content bases, the presence of even small amounts of water can facilitate hydrolysis[1]. The hygroscopicity of excipients can also introduce water into the formulation over time.

- Oxidizing agents: Peroxides present as impurities in excipients or exposure to atmospheric oxygen can lead to oxidative degradation of the benzoxaborole ring.
- Incompatible excipients: Certain excipients may contain reactive functional groups or impurities that can directly react with **Crisaborole** or catalyze its degradation.
- Question: How can I systematically troubleshoot the cause of degradation in my formulation?  
Answer: A systematic approach is crucial. The following workflow can help identify the root cause:



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Caption: Troubleshooting workflow for **Crisaborole** degradation.

Issue 2: A brown discoloration appears in the **Crisaborole** ointment upon storage.

- Question: What is the likely cause of the color change in my **Crisaborole** ointment? Answer: A brown discoloration is often indicative of oxidative degradation. The formation of colored degradation products can result from the oxidation of **Crisaborole** or other excipients in the formulation. Trace metal ions in the excipients can catalyze these oxidation reactions.
- Question: What steps can I take to prevent this discoloration? Answer:
  - Incorporate an Antioxidant: The addition of an antioxidant like butylated hydroxytoluene (BHT) is a common strategy to prevent oxidative degradation.
  - Add a Chelating Agent: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent such as edetate calcium disodium (EDTA)[2].
  - Use High-Purity Excipients: Ensure that the excipients used are of high purity with low levels of peroxide and metal ion impurities.
  - Inert Atmosphere Processing: During manufacturing, processing under an inert atmosphere (e.g., nitrogen) can minimize exposure to oxygen.
  - Opaque Packaging: Protect the formulation from light, as photolytic degradation can also contribute to color changes.

## Frequently Asked Questions (FAQs)

### Formulation Strategies

- Q1: What are the most critical parameters to control in a **Crisaborole** topical formulation to ensure stability? A1: The most critical parameters are pH, water content, and protection from oxidation. Maintaining a pH around 5.5, minimizing water activity, and incorporating antioxidants and/or chelating agents are key strategies[1]. The use of a non-aqueous, occlusive base like petrolatum can also limit exposure to water and oxygen[1].
- Q2: Which excipients are known to be compatible with **Crisaborole**? A2: Commonly used compatible excipients include white petrolatum, propylene glycol, mono- and di-glycerides,

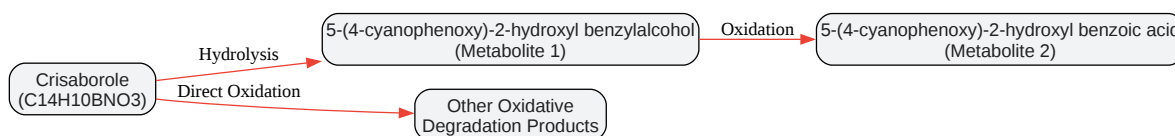
paraffin, butylated hydroxytoluene (BHT), and edetate calcium disodium (EDTA)[3].

Propylene glycol acts as a solvent for **Crisaborole** within the ointment base[4].

- Q3: What is the role of propylene glycol in **Crisaborole** topical formulations and does it impact stability? A3: Propylene glycol is primarily used to dissolve **Crisaborole** before its incorporation into the ointment base, ensuring a more uniform distribution[4]. While propylene glycol itself is generally stable, its hygroscopic nature can introduce water into the formulation, which could potentially contribute to hydrolysis if not controlled. The permeation of propylene glycol from the final formulation has also been studied to ensure safety[3][5].

### Degradation Pathways and Products

- Q4: What are the main degradation pathways for **Crisaborole**? A4: The two primary degradation pathways for **Crisaborole** are hydrolysis and oxidation.
  - Hydrolysis: The benzoxaborole ring is susceptible to hydrolysis, especially under basic conditions. This can lead to the formation of the major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol[6].
  - Oxidation: The boron-containing ring can be oxidized, leading to ring opening and the formation of various degradation products. The primary metabolite from hydrolysis can be further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid[6].



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Caption: Main degradation pathways of **Crisaborole**.

- Q5: Are the degradation products of **Crisaborole** active or toxic? A5: The major metabolites, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol and 5-(4-cyanophenoxy)-2-hydroxyl benzoic

acid, are considered inactive[6][7]. However, the formation of any degradation product represents a loss of potency of the active pharmaceutical ingredient (API).

### Analytical Methods and Stability Testing

- Q6: What analytical techniques are suitable for stability testing of **Crisaborole** formulations?  
A6: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are most commonly used[8][9]. These methods can separate **Crisaborole** from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.
- Q7: How should a forced degradation study for a **Crisaborole** topical preparation be designed?  
A7: A forced degradation study should expose the drug product to various stress conditions to generate potential degradation products and validate the stability-indicating nature of the analytical method[10]. The study should include exposure to:
  - Acidic conditions: e.g., 0.1 M HCl at room temperature.
  - Basic conditions: e.g., 0.1 M NaOH at room temperature.
  - Oxidative conditions: e.g., 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal stress: e.g., 60°C.
  - Photolytic stress: Exposure to UV and visible light as per ICH Q1B guidelines.

## Data Presentation

Table 1: Summary of **Crisaborole** Forced Degradation Studies

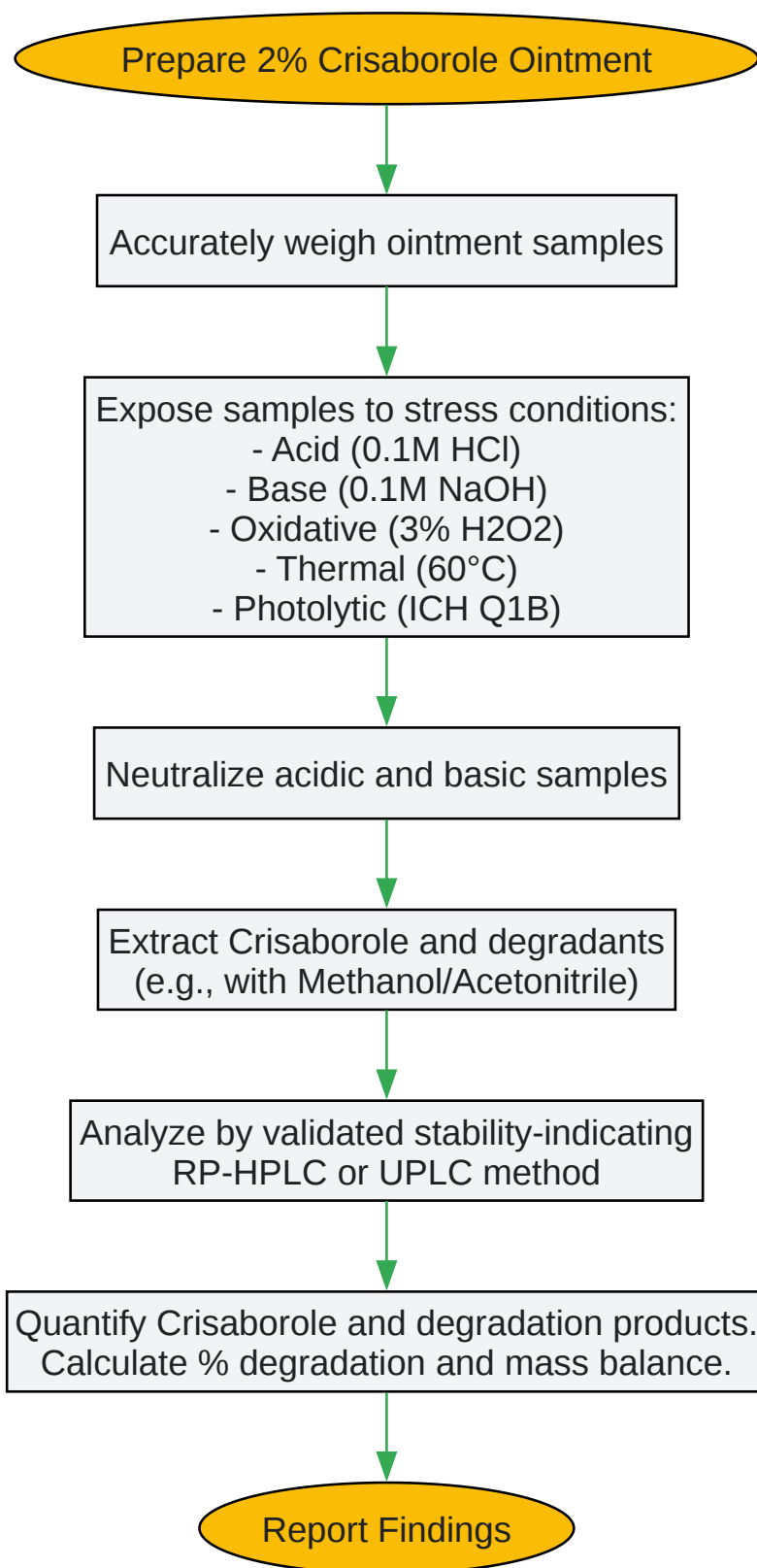
Stress Condition	Reagent/Parameter	Duration	Temperature	% Degradation Observed
Acid Hydrolysis	2.0N HCl	10 hours	Room Temp	No significant degradation
Base Hydrolysis	0.5N NaOH	6 hours	Room Temp	~37.5%
Oxidation	1% H <sub>2</sub> O <sub>2</sub>	1 hour	Room Temp	~100%
Thermal	Heat	48 hours	120°C	No significant degradation
Photolytic	UV Light	-	-	No significant degradation

Data synthesized from forced degradation studies reported in the literature.

## Experimental Protocols

Protocol: Forced Degradation Study of a 2% **Crisaborole** Ointment

This protocol outlines a general procedure for conducting a forced degradation study on a topical **Crisaborole** formulation.



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Caption: Experimental workflow for a forced degradation study.

#### Methodology:

- Sample Preparation:
  - Accurately weigh approximately 1 gram of the 2% **Crisaborole** ointment into separate, suitable containers for each stress condition.
  - Prepare a control sample stored under normal conditions (e.g., 25°C/60% RH).
  - Also, prepare a placebo formulation (without **Crisaborole**) to undergo the same stress conditions to identify excipient-related degradants.
- Application of Stress:
  - Acid Hydrolysis: Add 10 mL of 0.1 M HCl to the sample, mix well, and store at room temperature for 24 hours.
  - Base Hydrolysis: Add 10 mL of 0.1 M NaOH to the sample, mix well, and store at room temperature for 24 hours.
  - Oxidation: Add 10 mL of 3% H<sub>2</sub>O<sub>2</sub> to the sample, mix well, and store at room temperature for 24 hours.
  - Thermal Degradation: Store the sample in an oven at 60°C for 48 hours.
  - Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
- Sample Processing:
  - After the specified stress period, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
  - Extract the drug and its degradation products from the ointment base using a suitable organic solvent (e.g., a mixture of methanol and acetonitrile). This may involve sonication and centrifugation to separate the ointment base.



- Filter the extracts through a 0.45  $\mu\text{m}$  filter before analysis.
- Analysis:
  - Analyze the samples using a validated stability-indicating RP-HPLC or UPLC method. A typical method might use a C18 column with a gradient elution of a buffered aqueous phase (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile.
  - Use a photodiode array (PDA) detector to monitor the elution at a suitable wavelength (e.g., 252 nm) and to check for peak purity[11].
- Data Evaluation:
  - Identify and quantify the degradation products relative to the initial amount of **Crisaborole**.
  - Calculate the percentage of degradation for each stress condition.
  - Assess the mass balance to ensure that all major degradation products are accounted for.

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